3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine
Overview
Description
3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound features a cycloheptyl ring substituted with a 1,3-dioxolane moiety and a propan-1-amine group, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Mode of Action
- From a study of the effects of photolysis and added iodine, the mechanism is proposed to involve a hydride ion transfer . Stereoselective formation of substituted 1,3-dioxolanes (a related class) occurs through an assembly of three componentsalkene, carboxylic acid, and silyl enol ether. The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine typically involves the reaction of cycloheptanone with ethylene glycol to form the 1,3-dioxolane ring. This intermediate is then reacted with 3-bromopropan-1-amine under basic conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce various amides or other functionalized compounds.
Scientific Research Applications
3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxolan-2-yl)propan-1-amine: Similar structure but lacks the cycloheptyl ring.
1,3-Dioxolan-2-ylmethanol: Contains the 1,3-dioxolane ring but with a hydroxymethyl group instead of the amine.
Uniqueness
The presence of both the cycloheptyl ring and the 1,3-dioxolane moiety in 3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine makes it unique compared to its analogs. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c14-9-5-8-13(12-15-10-11-16-12)6-3-1-2-4-7-13/h12H,1-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHCOFKIACBCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CCCN)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243887 | |
Record name | Cycloheptanepropanamine, 1-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-97-8 | |
Record name | Cycloheptanepropanamine, 1-(1,3-dioxolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptanepropanamine, 1-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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